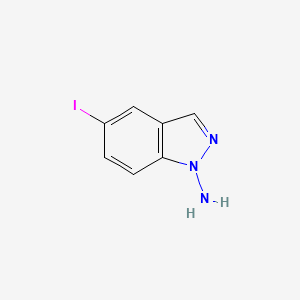
N-(6-Formyl-4-hydroxypyridin-2-YL)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-Formyl-4-hydroxypyridin-2-YL)acetamide is a chemical compound with the molecular formula C9H7N5O3 and a molecular weight of 233.18 g/mol . This compound is characterized by the presence of a formyl group, a hydroxyl group, and an acetamide group attached to a pyridine ring. It is primarily used in research settings and has various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Formyl-4-hydroxypyridin-2-YL)acetamide can be achieved through several methods. One common approach involves the reaction of 6-formyl-4-hydroxypyridine with acetic anhydride in the presence of a catalyst such as pyridine . The reaction typically occurs at room temperature and yields the desired product after purification.
Industrial Production Methods
These methods often involve the use of large-scale reactors, controlled temperatures, and purification techniques such as recrystallization or chromatography to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-(6-Formyl-4-hydroxypyridin-2-YL)acetamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as thionyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Thionyl chloride in anhydrous conditions.
Major Products Formed
Oxidation: N-(6-Carboxyl-4-hydroxypyridin-2-YL)acetamide.
Reduction: N-(6-Hydroxymethyl-4-hydroxypyridin-2-YL)acetamide.
Substitution: N-(6-Formyl-4-chloropyridin-2-YL)acetamide.
Scientific Research Applications
N-(6-Formyl-4-hydroxypyridin-2-YL)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(6-Formyl-4-hydroxypyridin-2-YL)acetamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The formyl and hydroxyl groups play crucial roles in these interactions by forming hydrogen bonds and other non-covalent interactions with the target molecules .
Comparison with Similar Compounds
Similar Compounds
N-(6-Hydroxypyridin-2-YL)acetamide: Lacks the formyl group, making it less reactive in certain chemical reactions.
N-(6-Formyl-4-hydroxypteridin-2-YL)acetamide: Contains an additional nitrogen atom in the ring structure, which can alter its chemical properties and reactivity.
Uniqueness
N-(6-Formyl-4-hydroxypyridin-2-YL)acetamide is unique due to the presence of both formyl and hydroxyl groups on the pyridine ring. This combination of functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound in research and industrial applications .
Properties
Molecular Formula |
C8H8N2O3 |
|---|---|
Molecular Weight |
180.16 g/mol |
IUPAC Name |
N-(6-formyl-4-oxo-1H-pyridin-2-yl)acetamide |
InChI |
InChI=1S/C8H8N2O3/c1-5(12)9-8-3-7(13)2-6(4-11)10-8/h2-4H,1H3,(H2,9,10,12,13) |
InChI Key |
BZRMSSAMEPGMNX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=O)C=C(N1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















